molecular formula C13H15N3O B1530711 3-(piperidin-3-yl)quinazolin-4(3H)-one CAS No. 1523805-06-2

3-(piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B1530711
M. Wt: 229.28 g/mol
InChI Key: UVJBIIMGZSTPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C13H18Cl2N4 . It is also known as N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride .


Molecular Structure Analysis

The molecular structure of 3-(piperidin-3-yl)quinazolin-4(3H)-one consists of a quinazolin-4-one ring attached to a piperidin-3-yl group . The molecular weight of this compound is 301.21 .

Safety And Hazards

According to a safety data sheet, if inhaled, one should move to fresh air and seek medical attention if feeling unwell. If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists. If swallowed, rinse mouth and seek medical attention .

properties

IUPAC Name

3-piperidin-3-ylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13-11-5-1-2-6-12(11)15-9-16(13)10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJBIIMGZSTPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(piperidin-3-yl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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